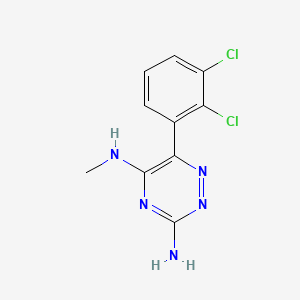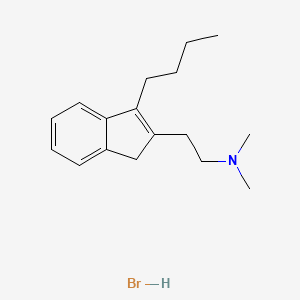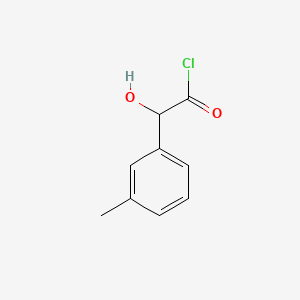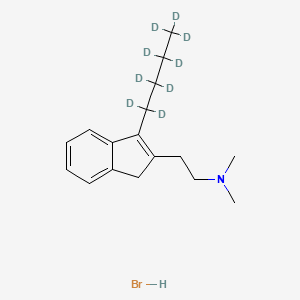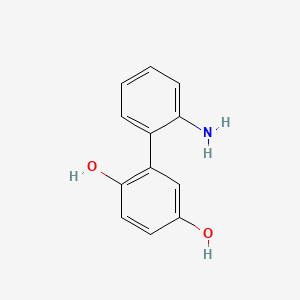
(o-Aminophenyl)-hydroquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Skin Targeting and Dermatology
- Co-Drug Strategy for Skin Applications : (o-Aminophenyl)-hydroquinone is involved in the synthesis of co-drugs like 4-hydroxyphenyl 4-(aminomethyl)cyclohexanecarboxylate (HAC) and 1,4- phenylene bis(aminomethyl)cyclohexanecarboxylate (BAC), improving skin absorption in dermatological treatments. These compounds have shown promising results in treating skin hyperpigmentation without causing irritation (Hsieh et al., 2013).
2. Chemical Industry
- Hydroquinone Production : Research has been conducted on the continuous hydrolysis technology for producing hydroquinone from p-aminophenol, which is closely related to this compound. This method offers advantages like lower equipment costs and higher productivity, potentially benefiting industrial processes (Sun Cheng, 2012).
3. Environmental Studies
- Phenolic Compound Degradation : this compound plays a role in the degradation of phenolic compounds, a crucial process in environmental remediation. Research involving enzymes from Serratia marcescens AB 90027 shows that certain phenolic compounds, including hydroquinone, are effectively degraded, aiding in reducing chemical oxygen demand (COD) in water treatment processes (Yao et al., 2006).
Wirkmechanismus
Target of Action
(o-Aminophenyl)-hydroquinone, a derivative of hydroquinone, primarily targets Histone Deacetylase 3 (HDAC3) . HDAC3 is a member of the histone deacetylase family, which plays a crucial role in regulating gene expression by removing acetyl groups from histones . This process leads to chromatin condensation and gene repression .
Mode of Action
The compound interacts with its target, HDAC3, by inhibiting its activity . This inhibition leads to an increase in the acetylation levels of histones, altering the chromatin structure and affecting the expression of various genes at the transcription level . The compound’s interaction with HDAC3 has been shown to reduce inflammatory response through the toll-like pathway .
Biochemical Pathways
The inhibition of HDAC3 by this compound affects several biochemical pathways. It has been shown to reduce apoptosis and neuroinflammation, and increase the expression of Akt, a protein kinase involved in cell survival pathways . Additionally, it has been suggested that the compound may be involved in the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .
Eigenschaften
IUPAC Name |
2-(2-aminophenyl)benzene-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15/h1-7,14-15H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSQNDBCIKGZCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

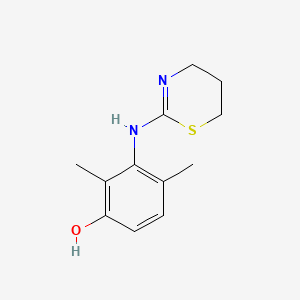
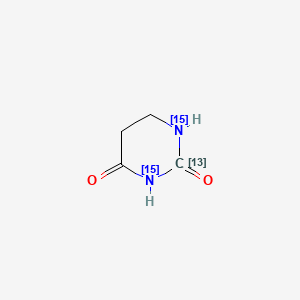
![2-Propenoic acid, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-, ethyl ester](/img/structure/B584093.png)
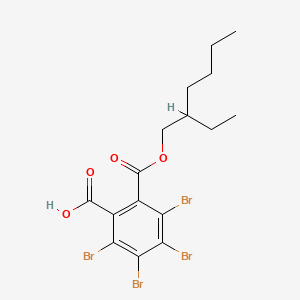

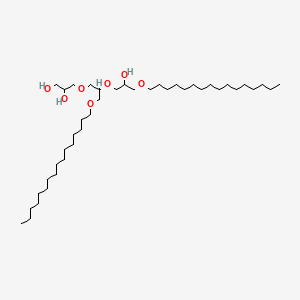
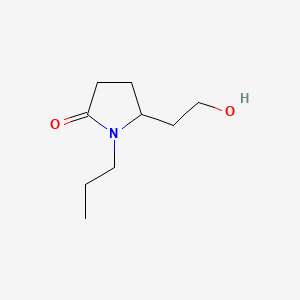
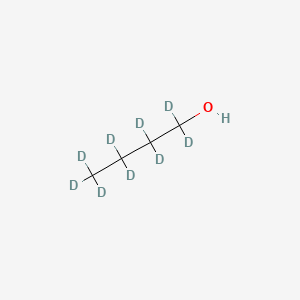
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B584102.png)
